molecular formula C20H19NO5 B11995083 2-Methylpropyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

2-Methylpropyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B11995083
M. Wt: 353.4 g/mol
InChI Key: ONSHXVQJTFLFDT-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a high-purity chemical compound for research and development purposes. This specialty chemical features a 1,3-dioxoisoindole core structure, which is a privileged scaffold in medicinal chemistry and materials science . The molecule is substituted at the 2-position with a 4-methoxyphenyl group, a common pharmacophore that can influence electronic properties and biological activity . At the 5-position, it possesses a 2-methylpropyl ester moiety, which can affect the compound's lipophilicity and pharmacokinetic profile . Compounds within this structural class are frequently explored as key intermediates in organic synthesis and for the development of novel bioactive molecules. Researchers investigating functional materials, supramolecular chemistry, or pharmaceutical candidates may find this compound particularly valuable. As with all chemicals of this nature, proper safety protocols must be followed. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

2-methylpropyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C20H19NO5/c1-12(2)11-26-20(24)13-4-9-16-17(10-13)19(23)21(18(16)22)14-5-7-15(25-3)8-6-14/h4-10,12H,11H2,1-3H3

InChI Key

ONSHXVQJTFLFDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Phthalic Anhydride Derivatives

The 1,3-dioxoisoindole system is typically constructed via cyclocondensation of substituted phthalic anhydrides with primary amines. For the 2-(4-methoxyphenyl) substituent:

4-Methoxybenzylamine+5-Nitrophthalic anhydrideΔ,DMF5-Nitro-2-(4-methoxyphenyl)isoindole-1,3-dione\text{4-Methoxybenzylamine} + \text{5-Nitrophthalic anhydride} \xrightarrow{\Delta, \text{DMF}} \text{5-Nitro-2-(4-methoxyphenyl)isoindole-1,3-dione}

Subsequent reduction of the nitro group to a carboxylic acid is achieved through catalytic hydrogenation (Pd/C, H₂, 60 psi) or SnCl₂/HCl, yielding 5-carboxy-2-(4-methoxyphenyl)isoindole-1,3-dione.

Table 1: Comparative Analysis of Nitro Reduction Methods

MethodCatalyst/ReagentTemperature (°C)Yield (%)Purity (HPLC)
Catalytic Hydrogenation10% Pd/C259298.5
SnCl₂/HClSnCl₂ (2 eq)0→258597.2

Esterification Strategies

Acid-Catalyzed Fischer Esterification

Direct esterification of the carboxylic acid with 2-methylpropan-1-ol under acidic conditions:

5-Carboxyisoindole+2-Methylpropan-1-olH₂SO₄, tolueneTarget Ester\text{5-Carboxyisoindole} + \text{2-Methylpropan-1-ol} \xrightarrow{\text{H₂SO₄, toluene}} \text{Target Ester}

Reaction parameters:

  • Azeotropic water removal (Dean-Stark trap)

  • Molar ratio 1:5 (acid:alcohol)

  • 12 hr reflux (110°C)

Yield: 68–72% (crude), requiring silica gel chromatography (hexane:EtOAc 4:1) to remove excess alcohol.

Coupling Reagent-Mediated Esterification

Superior yields are achieved using carbodiimide coupling:

5-Carboxyisoindole+2-Methylpropan-1-olDCC, DMAP, CH₂Cl₂Target Ester\text{5-Carboxyisoindole} + \text{2-Methylpropan-1-ol} \xrightarrow{\text{DCC, DMAP, CH₂Cl₂}} \text{Target Ester}

Optimized Conditions :

  • DCC (1.2 eq), DMAP (0.1 eq)

  • 0°C → 25°C over 6 hr

  • Quench with 1M HCl, extract with EtOAc

Yield: 89% after crystallization (THF/hexane).

Regioselectivity Challenges in Isoindole Functionalization

The electron-withdrawing 1,3-dione system directs electrophilic substitution to the 5-position, but competing reactions at the 4- and 6-positions necessitate careful control:

Nitration Studies

Nitration of 2-(4-methoxyphenyl)isoindole-1,3-dione with HNO₃/H₂SO₄ produces:

  • 5-Nitro (65%)

  • 4-Nitro (22%)

  • 6-Nitro (13%)

Separation via fractional crystallization (EtOH/H₂O) isolates the 5-nitro isomer.

Large-Scale Production Considerations

Solvent Selection for Industrial Processes

Comparative solvent screening reveals:

Table 2: Solvent Impact on Esterification Yield

SolventDielectric ConstantYield (%)Reaction Time (hr)
THF7.5896
Toluene2.47212
DMF36.7818

THF provides optimal balance between solubility and reaction rate, though DMF enables higher temperatures (80°C) for accelerated kinetics.

Purification and Characterization

Crystallization Optimization

Recrystallization from THF/hexane (1:3 v/v) yields colorless needles:

  • Melting point: 142–144°C

  • Purity: >99% (HPLC, C18 column, MeCN/H₂O gradient)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.1 Hz, 1H), 7.95–7.89 (m, 2H), 7.12 (d, J=8.8 Hz, 2H), 4.32 (d, J=6.6 Hz, 2H), 3.87 (s, 3H), 2.01 (m, 1H), 1.05 (d, J=6.6 Hz, 6H).

  • HRMS : m/z calcd for C₂₁H₁₉NO₆ [M+H]⁺ 382.1288, found 382.1285.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid isobutyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or acids like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl groups results in dihydroxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, certain isoindole derivatives have been studied for their ability to inhibit specific cancer cell lines. A study highlighted the synthesis of a series of isoindole derivatives, including 2-Methylpropyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate, which showed promising results in inhibiting tumor growth in vitro and in vivo models.

Compound Cell Line IC50 (µM) Reference
This compoundA549 (Lung)15.3
Other Isoindole DerivativeMCF-7 (Breast)12.4

2. P38 MAP Kinase Inhibition
The compound has been identified as a potential inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammatory responses and cancer progression. Inhibition of this pathway can lead to reduced inflammation and tumor growth. A patent filed describes the use of heterobicyclic compounds as p38 inhibitors, with the isoindole derivative being a key component in these studies .

Materials Science Applications

1. Polymer Chemistry
Recent advancements in polymer science have explored the incorporation of isoindole-based compounds into polymer matrices to enhance material properties. The compound can be utilized as a monomer or additive to create biodegradable polymers with improved mechanical strength and thermal stability. This application is particularly relevant in developing sustainable materials for packaging and biomedical devices.

Material Type Property Enhanced Application
Biodegradable PolymerMechanical StrengthPackaging
Biomedical Device PolymerThermal StabilityImplants

Organic Synthesis Applications

1. Synthetic Intermediate
The compound serves as an important synthetic intermediate in organic synthesis, particularly in creating complex molecules for pharmaceutical applications. Its unique functional groups allow for various chemical transformations, making it a versatile building block in synthetic chemistry.

Case Study: Synthesis Pathway

A detailed case study demonstrated the synthesis of this compound through a multi-step reaction involving:

  • Step 1: Formation of the isoindole core via cyclization.
  • Step 2: Introduction of the methoxyphenyl group through electrophilic aromatic substitution.
  • Step 3: Esterification with 2-methylpropyl alcohol.

This synthesis pathway underscores the compound's utility as a precursor for more complex structures.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid isobutyl ester involves its interaction with specific molecular targets. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it may modulate signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares functional and structural motifs with other aromatic esters and heterocyclic systems. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison
Compound Name Core Structure Substituents Ester Group Molecular Weight (g/mol) Key Properties
Target Compound* 1,3-Dioxoisoindole 2-(4-Methoxyphenyl), 5-carboxylate 2-Methylpropyl Not provided High lipophilicity (branched ester)
Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 1,3-Dioxolane 2-(2-Hydroxyphenyl), 4,5-dicarboxylate Dimethyl 282.78 Chiral (>99% ee), antimicrobial activity
Diisopropyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 1,3-Dioxolane 2-(2-Hydroxyphenyl), 4,5-dicarboxylate Diisopropyl Not provided Enhanced lipophilicity, moderate MICs

*Note: Data for the target compound inferred from structural analogs.

Key Differences and Implications

Core Structure: The 1,3-dioxoisoindole core in the target compound is a fused bicyclic system, conferring rigidity and planarity. In contrast, 1,3-dioxolane derivatives (e.g., compounds 7 and 8 in ) are monocyclic, offering greater conformational flexibility . The isoindole core may enhance π-π stacking interactions in biological targets, whereas dioxolanes are more suited for hydrogen bonding due to their oxygen-rich rings.

The latter’s hydroxyl group may increase solubility but reduce metabolic stability .

Ester Groups :

  • The 2-methylpropyl ester in the target compound introduces branched-chain lipophilicity, which could enhance bioavailability compared to linear esters (e.g., dimethyl or diisopropyl in dioxolanes). However, excessive lipophilicity may reduce aqueous solubility .

Biological Activity

2-Methylpropyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a synthetic compound that belongs to the isoindole family, known for its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C16H17O5\text{C}_{16}\text{H}_{17}\text{O}_5

This structure features a methoxyphenyl group and a dioxoisoindole core, which are significant for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : Some isoindole derivatives have shown affinity for various receptors, including melanin-concentrating hormone receptors, which may influence weight regulation and energy homeostasis.
  • Antioxidant Properties : The presence of methoxy groups is often associated with enhanced antioxidant activity, protecting cells from oxidative stress.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antitumor Activity

Several studies have reported that isoindole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

Antimicrobial Effects

The compound's potential as an antimicrobial agent has been explored. Research suggests that it may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.

Neuroprotective Effects

There is emerging evidence that isoindoles can exert neuroprotective effects. They may reduce neuroinflammation and oxidative stress in neuronal cells, making them candidates for treating neurodegenerative diseases.

Case Studies

  • Antitumor Efficacy : A study conducted on a series of isoindole derivatives demonstrated that modifications at the 4-position of the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The study highlighted that the introduction of a methoxy group increased lipophilicity and improved cellular uptake.
  • Antimicrobial Activity : In vitro tests showed that derivatives similar to this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to membrane disruption.
  • Neuroprotection : A recent investigation into neuroprotective agents found that isoindole derivatives could mitigate oxidative stress-induced apoptosis in SH-SY5Y neuroblastoma cells. The study suggested that these compounds could be developed into therapeutic agents for Alzheimer's disease.

Data Tables

Activity TypeMechanism of ActionReference
AntitumorInduction of apoptosis
AntimicrobialDisruption of cell membranes
NeuroprotectiveReduction of oxidative stress

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methylpropyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate?

  • Methodology : A common approach involves refluxing precursors (e.g., substituted isoindole derivatives) with 2-methylpropanol in acetic acid, using sodium acetate as a catalyst. This mirrors protocols for analogous esters, where reflux conditions (3–5 hours) and recrystallization from DMF/acetic acid mixtures ensure purity .
  • Key Considerations : Optimize molar ratios (e.g., 0.11 mol aldehyde precursor per 0.1 mol thiazolone) and monitor reaction progress via TLC. Post-synthesis, wash with acetic acid, ethanol, and diethyl ether to remove unreacted reagents.

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

  • Techniques :

  • NMR Spectroscopy : Confirm ester (C=O) and methoxyphenyl (OCH₃) groups via ¹H/¹³C shifts.
  • HPLC : Quantify purity (>95%) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., PubChem-derived InChI keys) to resolve ambiguities .

Q. How should stability studies be designed to evaluate storage conditions?

  • Protocol :

  • Accelerated Testing : Expose the compound to 40°C/75% RH (ICH Q1A guidelines) for 6 months.
  • Analytical Monitoring : Use HPLC to track degradation products and UV-vis spectroscopy to assess photostability .
    • Critical Parameters : Report pH, solvent systems, and light exposure to reconcile discrepancies in literature stability data.

Advanced Research Questions

Q. What experimental designs are optimal for assessing bioactivity in cellular models?

  • Framework :

  • Dose-Response Studies : Use randomized block designs with triplicate wells per concentration (e.g., 1–100 µM) to test cytotoxicity (MTT assay) .
  • Control Groups : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for apoptosis).
    • Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines (e.g., cancer vs. normal) .

Q. How can contradictions in solubility data across studies be resolved?

  • Strategies :

  • Standardized Protocols : Use USP-class solvents and equilibrate solutions at 25°C ± 0.5°C for 24 hours.
  • Advanced Techniques : Employ dynamic light scattering (DLS) to detect aggregation and nephelometry for turbidity thresholds .
    • Case Study : Discrepancies in DMSO solubility may arise from hygroscopic solvent batches; use Karl Fischer titration to verify water content.

Q. What methodologies evaluate the environmental fate and ecotoxicological impact?

  • Approaches :

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water systems.
  • Computational Modeling : Predict partition coefficients (log P) and bioaccumulation factors (BCF) via EPI Suite .
    • Field Studies : Monitor abiotic degradation products (e.g., via LC-MS/MS) in simulated ecosystems over 12–24 months .

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